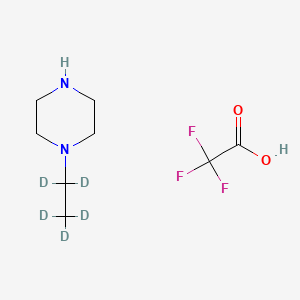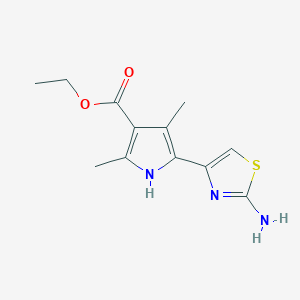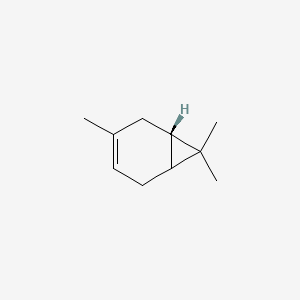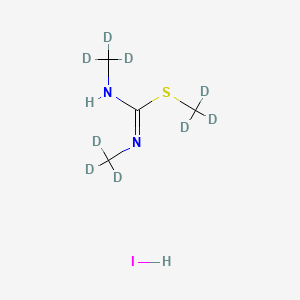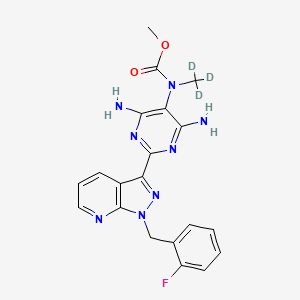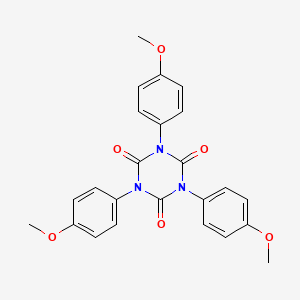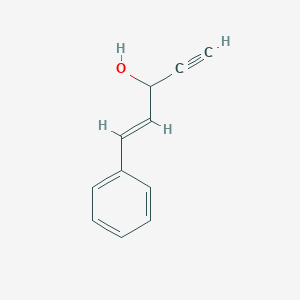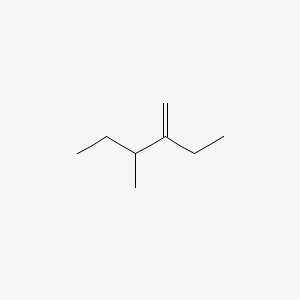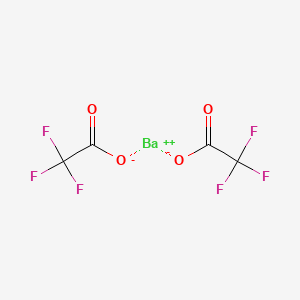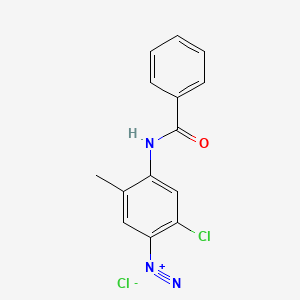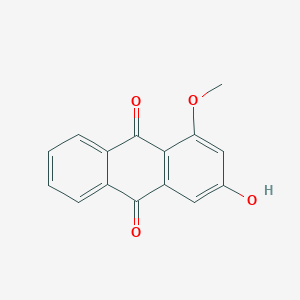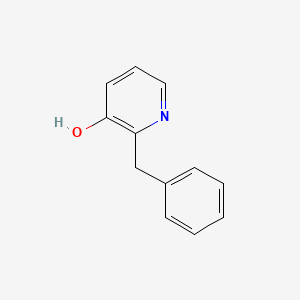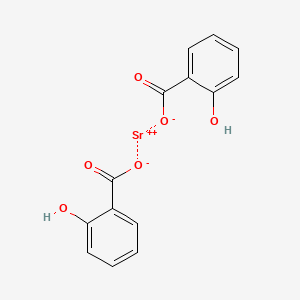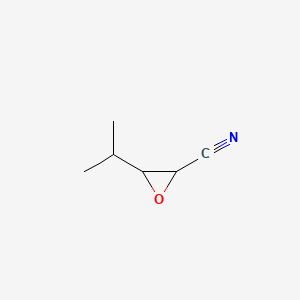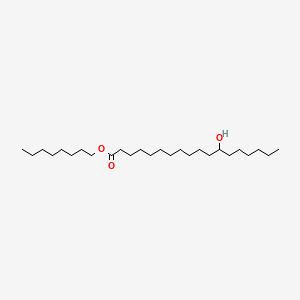
Octyl 12-hydroxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 12-hydroxystearate: is an ester derived from the reaction between octyl alcohol and 12-hydroxystearic acid. It is known for its emollient properties and is commonly used in cosmetics and personal care products. The compound has a molecular formula of C26H52O3 and a molecular weight of approximately 412.69 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrogenation of Castor Oil: The primary method for producing 12-hydroxystearic acid involves the hydrogenation of castor oil.
Esterification: The 12-hydroxystearic acid is then esterified with octyl alcohol under acidic conditions to form octyl 12-hydroxystearate.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: The ester can be reduced to its corresponding alcohols under strong reducing conditions.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and ethers.
Applications De Recherche Scientifique
Chemistry
Biology
Medicine
Industry
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylhexyl Hydroxystearate: Similar in structure but derived from ethylhexanol.
Octyl Stearate: Lacks the hydroxyl group, making it less polar and less effective as an emollient.
Uniqueness
Propriétés
Numéro CAS |
74819-90-2 |
|---|---|
Formule moléculaire |
C26H52O3 |
Poids moléculaire |
412.7 g/mol |
Nom IUPAC |
octyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C26H52O3/c1-3-5-7-9-16-20-24-29-26(28)23-19-15-13-11-10-12-14-18-22-25(27)21-17-8-6-4-2/h25,27H,3-24H2,1-2H3 |
Clé InChI |
ASUSBOZIBYQNDS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CCCCCCCCCCC(CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


